2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one
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Description
2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one, commonly known as EF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EF is a chalcone derivative, and its synthesis method involves the reaction of 2-chloro-6-fluorobenzaldehyde and furan-3-carboxaldehyde with ethanone in the presence of a base. This process results in the formation of EF, which has shown promising results in scientific research applications.
Scientific Research Applications
Fluorescent Chemosensors
Research has highlighted the significance of derivatives of 2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one in the development of fluorescent chemosensors. These chemosensors are used for detecting metal ions, anions, and neutral molecules due to their high selectivity and sensitivity. The presence of functional groups allows for the modulation of sensing selectivity and sensitivity, offering vast opportunities for the development of new chemosensors (Roy, 2021).
Medicinal Chemistry
In medicinal chemistry, furan and thiophene derivatives, such as those related to 2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one, are critical for designing bioactive molecules. These compounds have shown significant potential in optimizing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. Structural modifications of these derivatives can lead to optimized activity and selectivity, demonstrating the importance of furan and thiophene substituents in drug development (Ostrowski, 2022).
Synthesis Methodologies
The synthesis of compounds structurally related to 2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one has been explored to improve the manufacturing processes of pharmaceuticals. For example, practical synthesis methods for key intermediates used in pharmaceutical production have been developed to overcome challenges related to cost, environmental impact, and efficiency. These methodologies are crucial for the large-scale production of pharmaceuticals and highlight the importance of finding sustainable and practical synthetic routes (Qiu et al., 2009).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(furan-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-10-2-1-3-11(14)9(10)6-12(15)8-4-5-16-7-8/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWBCDNSJSRAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)C2=COC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethan-1-one |
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